![molecular formula C16H17N3O2S B2746882 N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 73696-42-1](/img/structure/B2746882.png)

N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

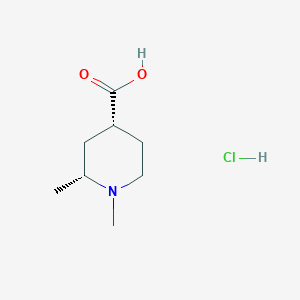

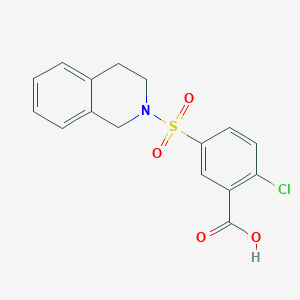

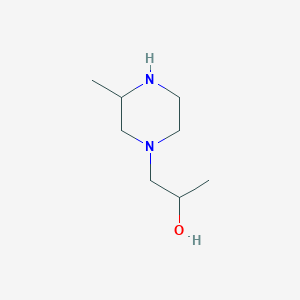

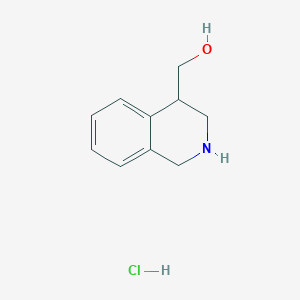

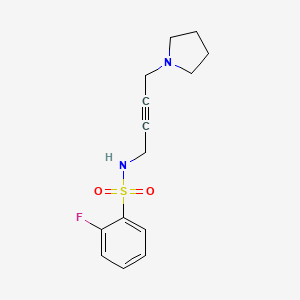

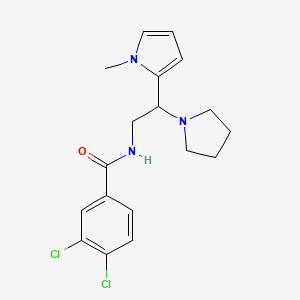

“N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” is a chemical compound with the CAS Number 73696-42-1 . It has a molecular weight of 315.39 and a predicted density of 1.358±0.06 g/cm3 . The molecular formula of this compound is C16H17N3O2S .

Physical And Chemical Properties Analysis

“N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” has a predicted density of 1.358±0.06 g/cm3 . It has a molecular weight of 315.39 . The melting point of this compound is 203-205 °C . Unfortunately, the boiling point and flash point are not available .Aplicaciones Científicas De Investigación

Antibacterial Activity

N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide: derivatives have been synthesized and evaluated for their potential antibacterial activity. These compounds have shown effectiveness against a variety of bacterial strains, including Escherichia coli , Staphylococcus aureus , Pseudomonas aeruginosa , Acinetobacter baumannii , and Klebsiella pneumonia . The antibacterial properties stem from the ability of these compounds to interfere with bacterial cell wall synthesis or protein synthesis, making them potential candidates for developing new antibiotics.

Antitubercular Agents

Derivatives of this compound have been designed and synthesized as potential anti-tubercular agents. They have been tested against Mycobacterium tuberculosis and have shown significant inhibitory concentrations (IC50) values, indicating their potential as frontline drugs in the treatment of tuberculosis . This is particularly important given the rise of multi-drug resistant strains of tuberculosis.

Antiviral Activity

The indole derivatives, which share a similar structural motif with the compound , have been reported to possess antiviral activities. These activities include inhibition of various RNA and DNA viruses, suggesting that derivatives of N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide could be explored for their antiviral properties .

Anti-Inflammatory Properties

Compounds with hydrazide-hydrazone structure, which is a feature of the compound being analyzed, have been found to exhibit anti-inflammatory properties. This suggests that the compound could be investigated for its potential use in treating inflammatory conditions .

Antioxidant Properties

The antioxidant properties of hydrazide-hydrazone compounds have been studied, and they show promise in combating oxidative stress within the body. This could have implications for diseases where oxidative stress is a contributing factor, such as neurodegenerative diseases .

Anticancer Activity

Indole derivatives, which are structurally related to the compound , have been found to have anticancer activities. This suggests that the compound could be researched for its potential use in cancer therapy, particularly in targeting specific cancer cell lines .

Propiedades

IUPAC Name |

N-[3-(hydrazinecarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c17-19-15(21)13-11-8-4-5-9-12(11)22-16(13)18-14(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPSZBWHDQBUBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2746813.png)